molecular formula C16H13ClN2O B5539156 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol

2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol

Cat. No. B5539156
M. Wt: 284.74 g/mol
InChI Key: YWJJPZQGZXAJDF-UHFFFAOYSA-N
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Description

The compound "2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol" belongs to the class of pyrazole derivatives, which are known for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of similar pyrazole derivatives involves multi-step chemical processes. Kumar et al. (2004) describe a synthesis method involving condensation and cyclization reactions for a related pyrazole compound, highlighting the complexity and precision required in such chemical syntheses (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including their crystallographic analysis, is often determined using X-ray diffraction techniques. For example, Trilleras et al. (2005) and Kumarasinghe et al. (2009) have reported the molecular structure of related compounds, illustrating the planarity and conformation of the pyrazole rings (Trilleras et al., 2005), (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical behavior of pyrazole derivatives can vary widely. Prabhudeva et al. (2017) discuss the condensation/cyclization reactions of a related compound, demonstrating its reactive nature (Prabhudeva et al., 2017). Viji et al. (2020) describe the intramolecular charge transfer and molecular electrostatic potential in a related compound, indicating its chemical reactivity and interaction potential (Viji et al., 2020).

Physical Properties Analysis

The physical properties, such as crystal packing and conformation, are crucial in understanding these compounds. Kariuki et al. (2021) provide insight into the crystallization and physical conformation of a similar compound, showcasing the importance of physical structure in determining its properties (Kariuki et al., 2021).

Scientific Research Applications

Anticancer and Antimicrobial Applications

The synthesis of novel heterocyclic compounds, such as 1,3-oxazole clubbed with pyridyl-pyrazolines, has shown significant anticancer and antimicrobial activities. These compounds have been evaluated against a variety of cancer cell lines and pathogenic strains, demonstrating their potential as therapeutic agents in cancer treatment and infection control (Katariya, Vennapu, & Shah, 2021).

Structural Characterization and Biological Activity

Further research into pyrazole derivatives, including structural characterization and biological activity studies, underscores the potential of these compounds as anticancer agents. Their physico-chemical properties, along with docking analyses, suggest these compounds could act against various cancer targets, contributing valuable insights into the design of new therapeutic molecules (Thomas et al., 2019).

Molecular Docking and Antimicrobial Activity

Additional studies on novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones, utilizing microwave-assisted synthesis, highlight the antimicrobial potential of these compounds. Molecular docking studies for the inhibition of enzyme DNA gyrase complement the in vitro antimicrobial studies, suggesting these compounds could serve as effective inhibitors of DNA gyrase, a crucial enzyme in bacterial DNA replication (Ashok et al., 2016).

properties

IUPAC Name

2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-6-7-12(16(20)8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJJPZQGZXAJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6Z)-6-[5-(2-chlorophenyl)-1,2-dihydropyrazol-3-ylidene]-3-methylcyclohexa-2,4-dien-1-one

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